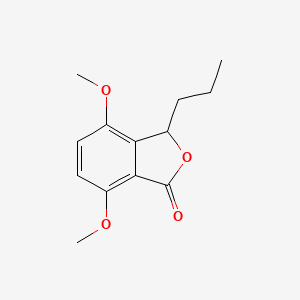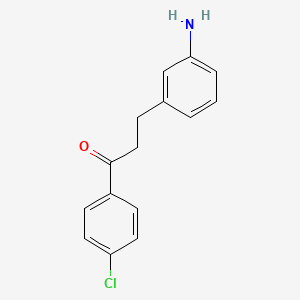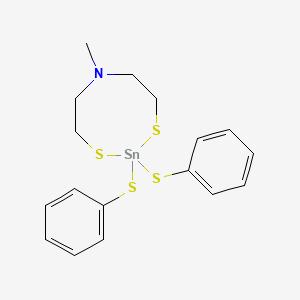![molecular formula C8H13N3O B14403943 (2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide CAS No. 87446-88-6](/img/structure/B14403943.png)
(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide is an organic compound with a unique structure that features both amino and imino functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide typically involves the reaction of prop-2-en-1-amine with glyoxal in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pH conditions to ensure the formation of the desired product. The reaction can be represented as follows:
[ \text{Prop-2-en-1-amine} + \text{Glyoxal} \rightarrow \text{this compound} ]
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amino group.
Substitution: The amino and imino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of diamines.
Substitution: Formation of substituted amides and imines.
Wissenschaftliche Forschungsanwendungen
(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of (2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide involves its interaction with specific molecular targets. The compound can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. Its unique structure allows it to interact with enzymes and receptors, modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2Z)-2-Amino-N-(prop-2-en-1-yl)-2-[(prop-2-en-1-yl)imino]acetamide: shares similarities with compounds like glycopyrrolate and protoporphyrin IX
Uniqueness
- The presence of both amino and imino groups in this compound provides unique reactivity and binding properties, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
87446-88-6 |
|---|---|
Molekularformel |
C8H13N3O |
Molekulargewicht |
167.21 g/mol |
IUPAC-Name |
2-amino-N-prop-2-enyl-2-prop-2-enyliminoacetamide |
InChI |
InChI=1S/C8H13N3O/c1-3-5-10-7(9)8(12)11-6-4-2/h3-4H,1-2,5-6H2,(H2,9,10)(H,11,12) |
InChI-Schlüssel |
ALKVKWDSOXJFEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C=CCNC(=O)C(=NCC=C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



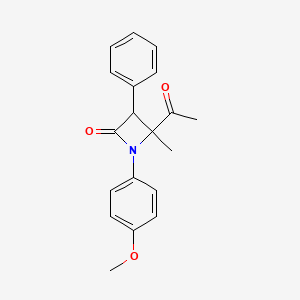
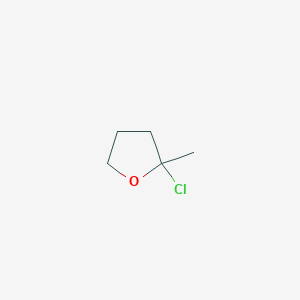
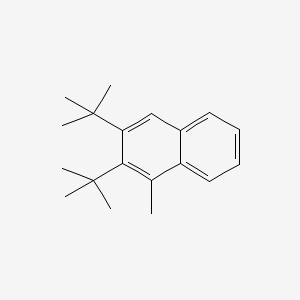
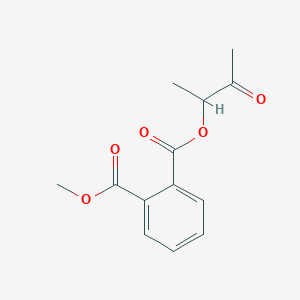
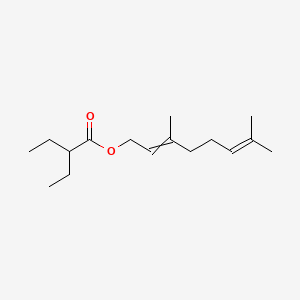
![N-[(4-Bromophenyl)carbamoyl]-2-chloro-4-fluorobenzamide](/img/structure/B14403909.png)
![1,2,4-Trichloro-5-[(3-nitrophenyl)methoxy]benzene](/img/structure/B14403915.png)
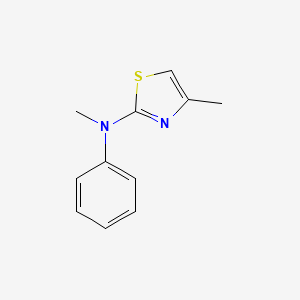
![N-[4-Amino-2-(trifluoromethyl)phenyl]-2,2,2-trifluoroacetamide](/img/structure/B14403933.png)
![3-(4-Fluorophenyl)benzo[f]quinoline;2,4,6-trinitrophenol](/img/structure/B14403935.png)
